Microcolin H chemical structure and analogues
Microcolin H chemical structure and analogues
An In-depth Technical Guide to Microcolin H: Chemical Structure, Analogues, and Mechanism of Action
Introduction
Microcolins are a class of lipopeptides isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1] This family of natural products, including Microcolins A-M, has demonstrated a range of biological activities, most notably potent antitumor and immunosuppressive effects.[1][2] This guide focuses on Microcolin H, a recently investigated member of this family, and its analogues. Microcolin H has been identified as a novel inducer of autophagy that exhibits significant antitumor activity by targeting phosphatidylinositol transfer proteins (PITPα and PITPβ).[1][3][4] This document provides a comprehensive overview of its chemical structure, the synthesis and activity of its analogues, detailed experimental protocols, and its mechanism of action for researchers, scientists, and drug development professionals.
Chemical Structure of Microcolin H and Analogues
Microcolin H is a lipopeptide characterized by a fatty acid chain linked to a peptide core. The core structure consists of a tripeptide and a pyrrolinone moiety.[3] The general structure of microcolins is amenable to synthetic modification, allowing for the generation of analogues to probe structure-activity relationships (SAR). For instance, analogues of Microcolin H have been synthesized with varying lengths of the aliphatic carboxylic acid chain to investigate its impact on biological activity.[3] Similarly, analogues of the related Microcolin A have been prepared through semisynthetic modification and chemical degradation to identify key structural features for its immunosuppressive properties.[5]
Quantitative Biological Data
The biological activity of Microcolin H and its analogues has been quantified through various in vitro assays. The data highlights its potency and selectivity against cancer cells.
| Compound | Assay | Cell Line(s) | IC50 / EC50 / KD | Reference |
| Microcolin H | Cell Viability (CCK-8) | HGC-27, AGS, MKN-28 (gastric cancer) | 0.1–0.5 nM | [1] |
| Cell Viability (CCK-8) | GES-1 (normal gastric mucosa) | Insensitive | [1][3] | |
| Binding Affinity (MST) | PITPα/β | KD = 6.2 μM | [1][3] | |
| Microcolin A | Murine Splenocyte Proliferation (Concanavalin A induced) | Murine Splenocytes | IC50 = 5.8 nM | [2] |
| Murine Splenocyte Proliferation (Phytohemagglutinin induced) | Murine Splenocytes | IC50 = 12.5 nM | [2] | |
| Murine Splenocyte Proliferation (Lipopolysaccharide induced) | Murine Splenocytes | IC50 = 8.0 nM | [2] | |
| Mixed Lymphocyte Reaction | Murine Splenocytes | IC50 = 5.0 nM | [2] | |
| Murine Splenocyte Proliferation (anti-IgM induced) | Murine Splenocytes | IC50 = 10.0 nM | [2] | |
| Murine Splenocyte Proliferation (Phorbol 12-myristate 13-acetate + Ionomycin induced) | Murine Splenocytes | IC50 = 5.8 nM | [2] |
Experimental Protocols
This section details the methodologies for the chemical synthesis of Microcolin H and key biological assays used to characterize its activity.
Chemical Synthesis of Microcolin H
A multi-step chemical synthesis has been developed for the large-scale production of Microcolin H (up to 200 mg).[1][3] The synthesis employs a convergent strategy, dividing the molecule into three key fragments: an aliphatic carboxylic acid (M1), a tripeptide (M2), and a pyrrolinone (M3).[3]
Protocol:
-
Fragment Synthesis: The three fragments (M1, M2, and M3) are synthesized separately.
-
Coupling of M2 and M3: The tripeptide carboxylic acid (M2) is coupled with the pyrrolinone fragment (M3) using Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl) to yield the intermediate M4.[3]
-
Deprotection: The N-Boc protecting group on M4 is removed using trifluoroacetic acid (TFA).[3]
-
Final Coupling: The deprotected intermediate is then conjugated with the octanoic acid fragment (M1) under BOP-Cl/Et3N conditions to yield the final product, Microcolin H.[3]
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of Microcolin H on the viability of cancer and normal cell lines.[3]
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in 96-well plates.[3]
-
Treatment: Treat the cells with varying concentrations of Microcolin H for 48 hours.[3]
-
CCK-8 Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1 hour.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
Colony Formation Assay
This assay assesses the long-term effect of Microcolin H on the proliferative capacity of cancer cells.[3]
Protocol:
-
Cell Seeding: Seed 1 x 10³ cells per well in 6-well plates.[3]
-
Treatment: Treat the cells with different concentrations of Microcolin H for 48 hours.[3]
-
Incubation: Replace the treatment medium with a complete medium and monitor for colony formation for 9 days, replacing the medium every 3 days.[3]
-
Staining: Fix the cells with a 4% fixative solution for 10 minutes, followed by staining with a 0.1% crystal violet solution for 10 minutes.[3]
-
Analysis: Rinse the plates with distilled water, dry, and scan for analysis.[3]
Co-Immunoprecipitation Assay
This assay is used to investigate the effect of Microcolin H on protein-protein interactions, specifically the interaction between Beclin-1 and Bcl-2.[3]
Protocol:
-
Cell Treatment: Expose gastric cancer cells to Microcolin H for 6 hours.[3]
-
Cell Lysis: Lyse the cells to release proteins.
-
Immunoprecipitation: Use an antibody specific to one of the target proteins (e.g., Beclin-1) to pull down the protein and its binding partners.
-
Western Blotting: Analyze the immunoprecipitated complex by Western blotting using an antibody against the other target protein (e.g., Bcl-2) to determine if the interaction is altered.
Mechanism of Action: Induction of Autophagy
Microcolin H exerts its potent antitumor activity by inducing autophagy-dependent cell death.[1][3][6] It directly binds to and targets phosphatidylinositol transfer proteins PITPα and PITPβ.[1][3] This interaction leads to the initiation of the autophagy cascade.
Key molecular events in Microcolin H-induced autophagy include:
-
Increased LC3 Conversion: An increase in the conversion of LC3I to LC3II, a classic marker of autophagosome formation.[1][3][7]
-
p62 Degradation: A reduction in the levels of p62, a protein that is degraded during autophagy.[1][3][7]
-
Disruption of Beclin-1/Bcl-2 Complex: Microcolin H promotes the release of Beclin-1 from its inhibitory interaction with Bcl-2, allowing Beclin-1 to participate in the initiation of autophagy.[3]
Conclusion
Microcolin H is a promising marine-derived lipopeptide with potent and selective antitumor activity. Its mechanism of action, involving the induction of autophagy through the novel targets PITPα and PITPβ, presents a new avenue for cancer therapy.[1][4] The established synthetic route allows for the generation of analogues for further SAR studies and the development of more potent and specific therapeutic agents.[3] The detailed protocols provided in this guide should facilitate further research into Microcolin H and its potential clinical applications.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "ANALOGS OF THE MARINE IMMUNOSUPPRESSANT MICROCOLIN A: PREPARATION AND " by F. E. Koehn, Ross E. Longley et al. [digitalcommons.fau.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
